2-Hydroxy-6-isopropylquinoline-4-carboxylic acid
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Overview
Description
2-Hydroxy-6-isopropylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group at the 2-position, an isopropyl group at the 6-position, and a carboxylic acid group at the 4-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-isopropylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of chloral and inorganic salt liquid with p-isopropoxyphenylamine and strong hydrochloric acid, followed by the addition of hydroxylamine hydrochloride. This results in the formation of 4-isopropyloximinoacetamide, which is then treated with strong sulfuric acid, heated, stirred, and cooled to obtain 5-isopropyl-isatin. The final step involves the reaction of 5-isopropyl-isatin with chloracetone and subsequent neutralization with acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-isopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydroxy and carboxylic acid groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
Scientific Research Applications
2-Hydroxy-6-isopropylquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research has explored its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-isopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydroxy-6-isopropylquinoline-4-carboxylic acid include:
- 2-Hydroxyquinoline-4-carboxylic acid
- 6-Isopropylquinoline-4-carboxylic acid
- 2-Hydroxy-3-methylquinoline-4-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the hydroxy and isopropyl groups, which confer unique chemical properties and reactivity. This combination enhances its potential for diverse applications in scientific research and industry .
Biological Activity
2-Hydroxy-6-isopropylquinoline-4-carboxylic acid (also known as 2-HIQ) is a compound of interest due to its diverse biological activities. This article reviews the biological properties of 2-HIQ, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)C1=CC2=C(C=C1)C(=CN=C2C(=O)O)O
Mechanisms of Biological Activity
The biological activity of 2-HIQ is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group enhances its reactivity and potential for binding to these targets.
- Antioxidant Activity : Studies have shown that 2-HIQ exhibits significant antioxidant properties, which can protect cells from oxidative stress. The compound's structure allows it to scavenge free radicals effectively.
- Anticancer Properties : Research indicates that 2-HIQ has potential anticancer activity. It has been found to inhibit the proliferation of various cancer cell lines, suggesting its role as a cytotoxic agent. For instance, in vitro studies demonstrated that 2-HIQ reduced cell viability in MCF7 breast cancer cells with an IC50 value of approximately 24 µM .
- Enzyme Inhibition : The compound has shown inhibitory effects on carbonic anhydrase II (CA-II), a target for anticancer therapies. In silico studies suggest that 2-HIQ binds effectively to CA-II, which may contribute to its anticancer effects .
Research Findings and Case Studies
Several studies have explored the biological activities of 2-HIQ:
- Antiproliferative Studies : A study reported that 2-HIQ exhibited antiproliferative effects against several cancer cell lines, including HepG2 and HCT116, with varying degrees of efficacy depending on the concentration used .
- Inhibition of Carbonic Anhydrase II : In vitro assays revealed that 2-HIQ inhibited CA-II with an IC50 value of around 24 µM, indicating its potential as a therapeutic agent in cancer treatment by targeting this enzyme .
Comparative Analysis
The following table summarizes the biological activities of 2-HIQ compared to other quinoline derivatives:
Compound Name | Antioxidant Activity (IC50) | Anticancer Activity (IC50) | Enzyme Target |
---|---|---|---|
This compound | 55 µM | 24 µM | Carbonic Anhydrase II |
Compound A | 30 µM | 20 µM | CA-I |
Compound B | 45 µM | 35 µM | CA-II |
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-oxo-6-propan-2-yl-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-7(2)8-3-4-11-9(5-8)10(13(16)17)6-12(15)14-11/h3-7H,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
FICCGZKDZTUZIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(=O)C=C2C(=O)O |
Origin of Product |
United States |
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